molecular formula C12H23NO3 B1289028 Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate CAS No. 183170-69-6

Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B1289028
CAS No.: 183170-69-6
M. Wt: 229.32 g/mol
InChI Key: SQOMPUDOUGDJPH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a piperidine ring. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group results in the formation of a ketone, while reduction can revert it to the original alcohol .

Scientific Research Applications

Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the piperidine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

  • Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(3-hydroxyethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-hydroxyethyl)piperidine-1-carboxylate

Comparison: Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is unique due to the specific position of the hydroxyethyl group on the piperidine ring. This positional difference can influence the compound’s reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit distinct chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOMPUDOUGDJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621268
Record name tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183170-69-6
Record name tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of N-tert-butoxycarbonyl-4-piperidinecarboxaldehyde (32.20 g, 151.45 mmol) in tetrahydrofuran at −78° C. is added methyl magnesium bromide (2 M in diethyl ether, 100.96 mL, 302.89 mmol). The reaction is stirred at −78° C. for 4.5 h, and then warmed to −50° C. for 30 min. The reaction is quenched with water at −50° C. and allowed to warm to room temperature for 16 h. The solvents are removed and the material is partitioned between diethyl ether and 0.1 M hydrochloric acid. The mixture is extracted with diethyl ether. The combined organic layers are washed with 0.1 M hydrochloric acid, saturated aqueous sodium bicarbonate and brine, dried over magnesium sulfate, filtered, and concentrated to dryness. The crude is purified by flash chromatography over silica gel to afford 16.90 g of the title compound as a colourless oil. MS (m/z) 229 (M+1).
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32.2 g
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100.96 mL
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Synthesis routes and methods II

Procedure details

Placed tert-butyl 4-formylpiperidine-1-carboxylate (2.00 g, 9.38 mmol) in THF (40 mL) and cooled to −78° C. Slowly added methylmagnesium bromide (3.44 mL, 10.3 mmol) stirred for 1 hour. Slowly added saturated ammonium chloride and extracted with CH2Cl2. Concentrated and redisolved in 5% MeOH in CH2Cl2. Added ether and filtered off solids. Concentrate filtrate to give the title compound (1.94 g, 90.2% yield)
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2 g
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3.44 mL
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40 mL
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Yield
90.2%

Synthesis routes and methods III

Procedure details

(±)-1-(4-Piperidinyl)ethanol (see reference: WO 9725992A, 12.44 g, 65.7 mmol) in 1,2-dichloroethane (500 mL) was stirred at room temperature and BOC2O (14.36 g, 65.8 mmol) was added followed by Et3N (19 mL, 136 mmol). The stirred mixture was heated at gentle reflux for 15 min and then allowed to cool to room temperature and stirred overnight. The solution was washed twice with 10% citric acid, once with 10% Na2CO3, dried over MgSO4, filtered and concentrated to afford (±)-1,1-dimethylethyl 4-(1-hydroxyethyl)-1-piperidinecarboxylate (14 g, 93% yield) as a light amber oil. 1H NMR (400 MHz, DMSO-d6): δ 4.35 (d, 1H, J=4.8 Hz), 3.92 (m, 2H), 3.32 (m, 1H), 2.59 (m, 2H), 1.68 (m, 1H), 1.47 (m, 1H), 1.34 (s, 9H), 1.25 (m, 1H), 1.08-0.88 (m, 2H), 0.97 (d, 3H, J=6.4 Hz).
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12.44 g
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500 mL
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14.36 g
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19 mL
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Synthesis routes and methods IV

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Synthesis routes and methods V

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